Cas no 1781019-63-3 (3-Bromo-5-(1-methylethyl)-benzenemethanol)

3-Bromo-5-(1-methylethyl)-benzenemethanol 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-(1-methylethyl)-benzenemethanol
- (3-bromo-5-isopropylphenyl)methanol
- GS2719
- 3-Bromo-5-(1-methylethyl)benzenemethanol
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- MDL: MFCD28977156
- インチ: 1S/C10H13BrO/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-5,7,12H,6H2,1-2H3
- InChIKey: YIXSJTHPSZAVCD-UHFFFAOYSA-N
- SMILES: BrC1C=C(CO)C=C(C=1)C(C)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 136
- XLogP3: 2.9
- トポロジー分子極性表面積: 20.2
3-Bromo-5-(1-methylethyl)-benzenemethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB516395-1g |
3-Bromo-5-(1-methylethyl)benzenemethanol, 95%; . |
1781019-63-3 | 95% | 1g |
€385.30 | 2025-02-16 | |
abcr | AB516395-500 mg |
3-Bromo-5-(1-methylethyl)benzenemethanol, 95%; . |
1781019-63-3 | 95% | 500mg |
€304.40 | 2023-06-14 | |
abcr | AB516395-1 g |
3-Bromo-5-(1-methylethyl)benzenemethanol, 95%; . |
1781019-63-3 | 95% | 1g |
€406.20 | 2023-06-14 | |
abcr | AB516395-5 g |
3-Bromo-5-(1-methylethyl)benzenemethanol, 95%; . |
1781019-63-3 | 95% | 5g |
€1322.00 | 2023-06-14 | |
Ambeed | A687896-1g |
3-Bromo-5-(1-methylethyl)-benzenemethanol |
1781019-63-3 | 95% | 1g |
$297.0 | 2024-04-22 | |
eNovation Chemicals LLC | Y1132999-5g |
(3-bromo-5-isopropylphenyl)methanol |
1781019-63-3 | 95% | 5g |
$1000 | 2025-02-27 | |
eNovation Chemicals LLC | Y1132999-5g |
(3-bromo-5-isopropylphenyl)methanol |
1781019-63-3 | 95% | 5g |
$1000 | 2024-07-23 | |
abcr | AB516395-10g |
3-Bromo-5-(1-methylethyl)benzenemethanol, 95%; . |
1781019-63-3 | 95% | 10g |
€2067.40 | 2025-02-16 | |
eNovation Chemicals LLC | Y1132999-5g |
(3-bromo-5-isopropylphenyl)methanol |
1781019-63-3 | 95% | 5g |
$1000 | 2025-02-21 | |
Aaron | AR020L8L-5g |
3-Bromo-5-(1-methylethyl)-benzenemethanol |
1781019-63-3 | 95% | 5g |
$1039.00 | 2025-02-12 |
3-Bromo-5-(1-methylethyl)-benzenemethanol 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
3-Bromo-5-(1-methylethyl)-benzenemethanolに関する追加情報
3-Bromo-5-(1-methylethyl)-benzenemethanol: A Comprehensive Overview
The compound 3-Bromo-5-(1-methylethyl)-benzenemethanol, also known by its CAS number 1781019-63-3, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of phenolic derivatives, characterized by its bromine substituent at the meta position, an isopropyl group at the para position, and a hydroxymethyl group attached to the benzene ring. Its unique structure endows it with distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
Recent studies have highlighted the potential of 3-Bromo-5-(1-methylethyl)-benzenemethanol in drug design and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The bromine atom in the molecule serves as an excellent leaving group, facilitating various substitution reactions that are pivotal in organic synthesis. Moreover, the hydroxymethyl group provides a site for further modifications, enabling the creation of diverse derivatives with enhanced biological activities.
In addition to its role in pharmaceuticals, 3-Bromo-5-(1-methylethyl)-benzenemethanol has found applications in material science. Its ability to undergo polymerization under specific conditions makes it a promising candidate for the development of novel polymers with tailored properties. Recent advancements in polymer chemistry have demonstrated that this compound can be used to synthesize high-performance materials for use in electronics, optics, and advanced composites.
The synthesis of 3-Bromo-5-(1-methylethyl)-benzenemethanol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include bromination of the aromatic ring, alkylation to introduce the isopropyl group, and hydroxylation to form the hydroxymethyl group. These steps are optimized to ensure high yield and purity, which are critical for its subsequent applications.
From an environmental perspective, researchers have investigated the biodegradability and toxicity of 3-Bromo-5-(1-methylethyl)-benzenemethanol. Studies indicate that under controlled conditions, the compound exhibits moderate biodegradability, making it suitable for use in eco-friendly chemical processes. However, further research is needed to fully understand its long-term environmental impact and develop strategies for safe disposal.
In conclusion, 3-Bromo-5-(1-methylethyl)-benzenemethanol stands as a versatile compound with vast potential across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a key player in future innovations within chemistry and related fields.
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